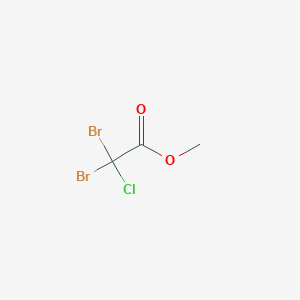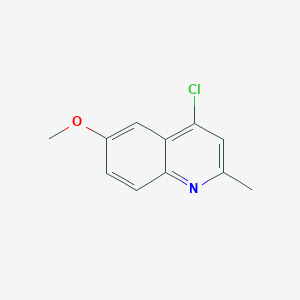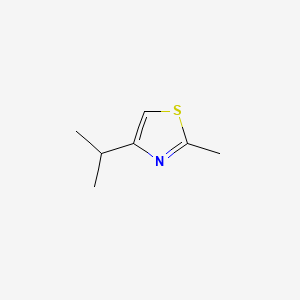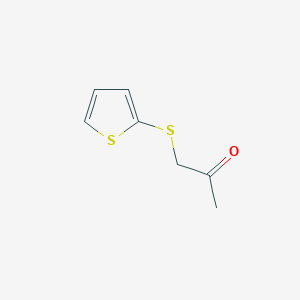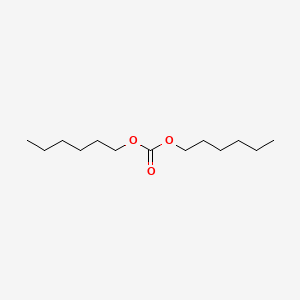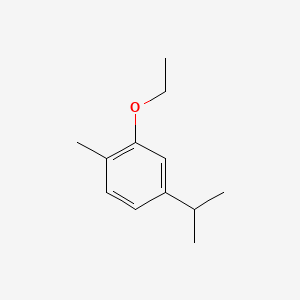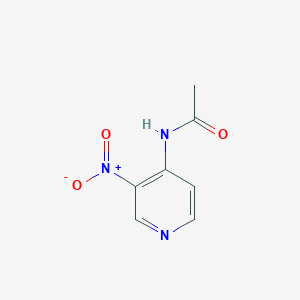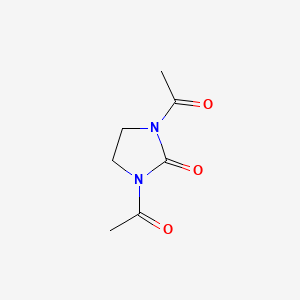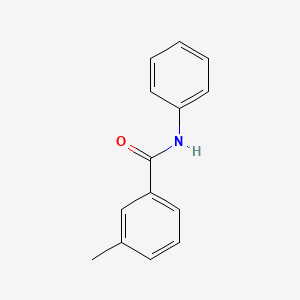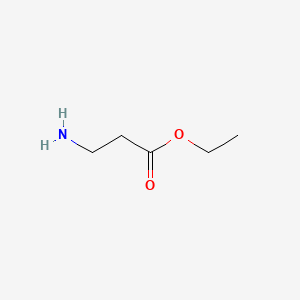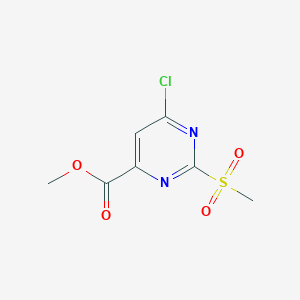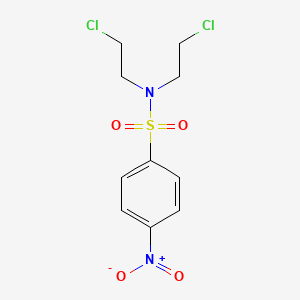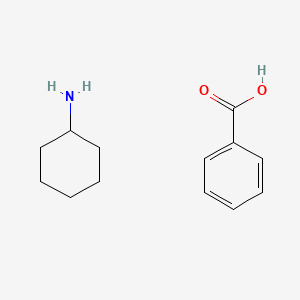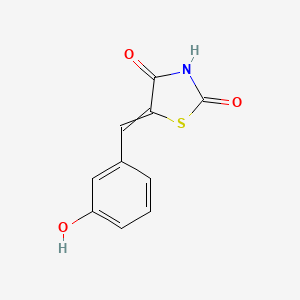
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
Vue d'ensemble
Description
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidine-2,4-dione family. It is a white to yellowish-white crystalline powder with a melting point of approximately 150°C. It has been widely studied due to its potential applications in the fields of drug synthesis, medical research, and industrial processes.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Potential and Target Modulation
Thiazolidine derivatives, including (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, have been the subject of intensive research due to their potential anticancer properties. The structural moiety of thiazolidine has been critically reviewed for its biological activities, highlighting its role in drug discovery as a scaffold for designing molecules with anticancer, antimicrobial, and anti-inflammatory activities. Rhodanine, a related compound, has shown a broad spectrum of biological activities, including anticancer effects, emphasizing the importance of the thiazolidine core in medicinal chemistry (Tomašič & Peterlin Mašič, 2012; Szczepański, Tuszewska, & Trotsko, 2022).
Metabolic and Cancer Therapies
The review of thiazolidinediones (TZDs), a class of compounds including thiazolidine derivatives, underscores their application in treating metabolic syndromes and type 2 diabetes, and potential anticancer effects. These compounds act as PPARγ agonists, with their anticancer effects not correlating well with PPARγ activation, suggesting other mechanisms, such as IGF-1 signaling inhibition, may also be involved (Mughal, Kumar, & Vikram, 2015).
Environmental Applications
Remediation of Organic Pollutants
The enzymatic degradation of organic pollutants using oxidoreductive enzymes, in the presence of redox mediators, has been a significant area of research. These approaches are applied in treating wastewater contaminated with industrial dyes and other pollutants, highlighting the role of thiazolidine derivatives as potential mediators or substrates in these processes (Husain & Husain, 2007; Husain, 2006).
Propriétés
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKVFXCODJJRX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



